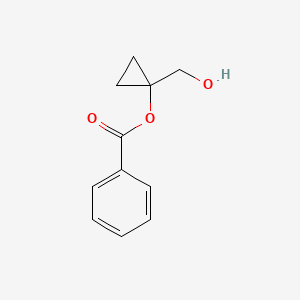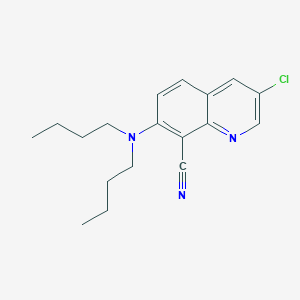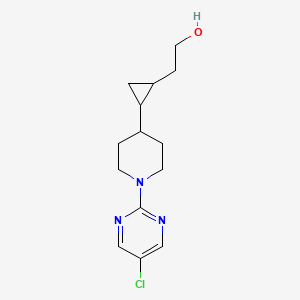
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a cyclopropyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Moiety: This step involves the chlorination of a pyrimidine derivative under controlled conditions.
Piperidine Ring Formation: The chloropyrimidine is then reacted with a piperidine derivative to form the piperidin-4-yl intermediate.
Cyclopropyl Group Introduction: The piperidin-4-yl intermediate is further reacted with a cyclopropyl-containing reagent to introduce the cyclopropyl group.
Ethanol Group Addition: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloropyrimidine can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, thereby modulating biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
- 1-(5-chloropyrimidin-2-yl)piperidin-4-one
Uniqueness
2-(2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)cyclopropyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H20ClN3O |
|---|---|
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
2-[2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]cyclopropyl]ethanol |
InChI |
InChI=1S/C14H20ClN3O/c15-12-8-16-14(17-9-12)18-4-1-10(2-5-18)13-7-11(13)3-6-19/h8-11,13,19H,1-7H2 |
InChI-Schlüssel |
UGPFNMDRKTZYKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2CC2CCO)C3=NC=C(C=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


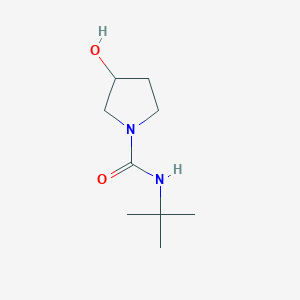
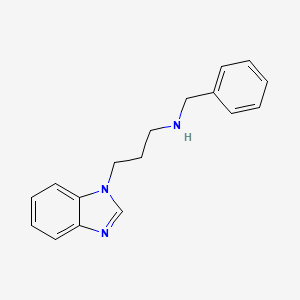
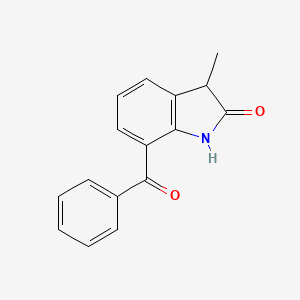

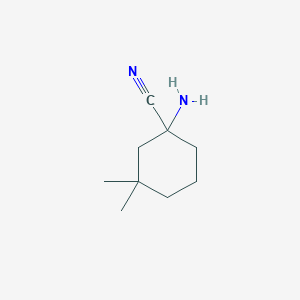
![Acetamide, N,N'-[1-(4-nitrophenyl)-1,2-ethanediyl]bis-](/img/structure/B8666656.png)
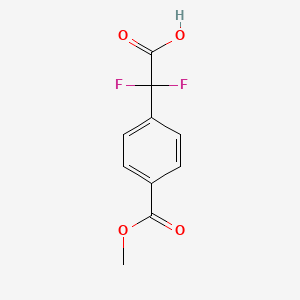
![8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B8666678.png)
![6-Amino-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8666686.png)
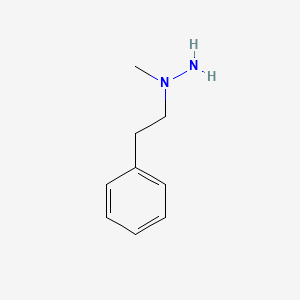
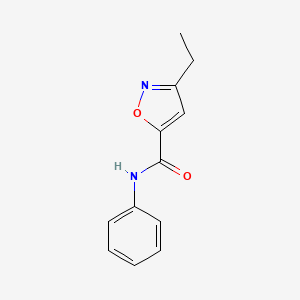
![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8666715.png)
